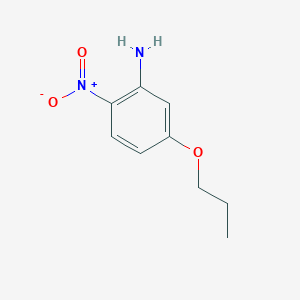
2-Nitro-5-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-propoxyaniline is a chemical compound that belongs to the class of nitroanilines. It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological and chemical properties, making it an important topic of research in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 2-Nitro-5-propoxyaniline is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
2-Nitro-5-propoxyaniline has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the levels of various oxidative stress markers such as malondialdehyde and nitric oxide. In addition, the compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Nitro-5-propoxyaniline in lab experiments include its ease of synthesis, high purity, and low toxicity. The compound can be easily synthesized using simple and cost-effective methods. It is also highly pure, making it suitable for various biochemical and physiological assays. However, one of the limitations of using 2-Nitro-5-propoxyaniline in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2-Nitro-5-propoxyaniline. One of the most important directions is the development of new synthetic methods for the compound. This could involve the use of alternative starting materials and catalysts to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. This could involve the development of new derivatives of the compound with improved bioactivity and pharmacokinetics. Finally, further research is needed to fully understand the mechanism of action of 2-Nitro-5-propoxyaniline and its effects on various cellular targets.
Synthesis Methods
The synthesis of 2-Nitro-5-propoxyaniline can be achieved through various methods. One of the most common methods is the reaction of 2-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Scientific Research Applications
2-Nitro-5-propoxyaniline has been extensively studied for its various scientific applications. One of its most important applications is in the field of medicinal chemistry. The compound has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective against various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
113501-99-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-nitro-5-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
ZUSYPWKBRJWZIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)

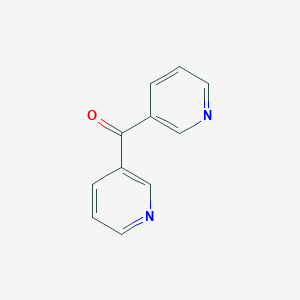
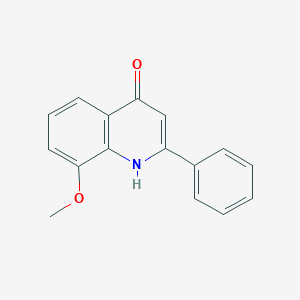


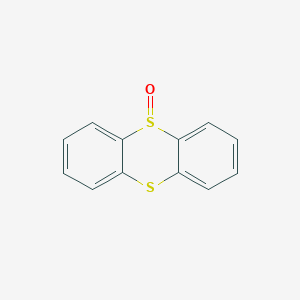



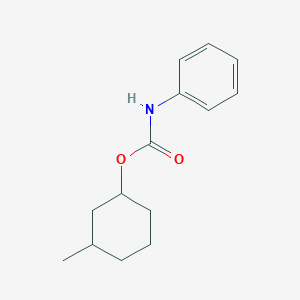


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)